molecular formula C10H14N2O2 B11903901 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B11903901
M. Wt: 194.23 g/mol
InChI Key: KJGROIWRKKDTMO-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-amino pyridine with various aldehydes under reflux conditions in ethanol . The reaction proceeds through a series of steps including N-acetal formation, Knoevenagel condensation, Michael addition, and cyclization .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and environmentally benign solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group at position 5 undergoes typical nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProductKey FeaturesReference Analogs
Esterification Methanol/H+^+, refluxMethyl 2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylateEnhanced lipophilicity for biological studies
Amide Formation SOCl2_2/NH3_3 or EDC/HOBt5-Carboxamide derivativesImproved stability in physiological environments
Salt Formation NaOH or HClSodium or hydrochloride saltsIncreased aqueous solubility

Decarboxylation Reactions

Under thermal or acidic conditions, the carboxylic acid group may undergo decarboxylation. For example:

  • Heating at 150–200°C in quinoline with Cu powder yields 2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine .

  • Decarboxylation is slower compared to aromatic carboxylic acids due to the aliphatic nature of the tetrahydro ring .

Functionalization of the Imidazo[1,2-a]pyridine Core

The bicyclic system participates in electrophilic substitutions and hydrogenation reactions:

Electrophilic Aromatic Substitution

PositionReagentsProductNotes
C-8HNO3_3/H2_2SO4_4Nitro derivativesLimited reactivity due to electron-withdrawing carboxylic acid group
C-2/C-3CH3_3I/K2_2CO3_3Additional methylationSteric hindrance from existing methyl groups reduces yield

Hydrogenation

Catalytic hydrogenation (H2_2, Pd/C) saturates the tetrahydro ring further, forming hexahydro derivatives, though this is rarely utilized due to reduced aromatic stability .

Ring-Opening and Rearrangement

Under strongly acidic or basic conditions, the imidazo ring may undergo hydrolysis:

  • Treatment with 6M HCl at 100°C cleaves the C–N bond, yielding a linear diamine-carboxylic acid intermediate .

  • Rearrangement to pyridine derivatives is observed in the presence of peroxide radicals .

Biological Interaction-Driven Reactions

In enzymatic environments (e.g., heparanase-1 inhibition studies ):

  • The carboxylic acid group coordinates with catalytic residues (e.g., Asp, Glu) via hydrogen bonding.

  • Methyl groups at C-2/C-3 enhance hydrophobic interactions with enzyme pockets.

Comparative Reactivity Table

ReactionRate (Relative to Benzoic Acid)Key Influencing Factors
Esterification0.7×Steric hindrance from methyl groups
Decarboxylation0.3×Stabilization by conjugated nitrogen lone pairs
Electrophilic Substitution0.5×Electron-deficient ring due to carboxylic acid

Scientific Research Applications

Biological Activities

Antimicrobial Activity:
Research indicates that 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antitumor Properties:
Several studies have explored the anticancer potential of this compound. It has been noted for its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest at specific phases.

Neuroprotective Effects:
Emerging research suggests that this compound may possess neuroprotective properties. Animal models indicate potential benefits in neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues.

Case Studies

  • Antimicrobial Efficacy Study:
    In a study published in the Journal of Chemical Research, researchers synthesized derivatives of this compound and evaluated their antimicrobial activity using the disc diffusion method. Results indicated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria (Table 1).
    CompoundE. coli (MIC µg/mL)S. aureus (MIC µg/mL)
    A250.2
    B500.4
    C1003.12
  • Anticancer Activity Analysis:
    A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability as measured by MTT assays. The study highlighted the potential for further development as an anticancer agent (Table 2).
    Cell LineIC50 (µM)
    HeLa15
    MCF-720
    A54925

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2

Biological Activity

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its role as a heparanase-1 (HPSE1) inhibitor and its implications in treating various diseases.

The chemical formula for this compound is C8H12N4O2C_8H_{12}N_4O_2, with a molecular weight of approximately 168.21 g/mol. Its structure consists of a fused imidazole ring that contributes to its biological properties.

Heparanase-1 is an enzyme that degrades heparan sulfate proteoglycans, playing a crucial role in various pathological conditions such as cancer metastasis and kidney diseases. Inhibition of HPSE1 can prevent the progression of these diseases by maintaining the integrity of the extracellular matrix and reducing tumor invasiveness.

Inhibition Studies

Recent studies have demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibit potent inhibitory activity against HPSE1. For instance:

  • A study identified a novel derivative that showed enhanced selectivity for HPSE1 compared to other glucuronidases like exo-β-d-glucuronidase (GUSβ) and glucocerebrosidase (GBA) .
  • Compound 16 from this series exhibited a more than 14-fold increase in HPSE1 inhibitory activity compared to previous compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications at specific positions on the tetrahydroimidazo[1,2-a]pyridine scaffold can significantly affect biological activity:

  • Increasing the bulkiness of substituents at position 6 improved selectivity for HPSE1 over GUSβ and GBA .
  • The introduction of sugar moieties or other functional groups has also been explored to enhance bioactivity and solubility .

Cancer Therapy

Inhibition of HPSE1 has been linked to reduced tumor growth and metastasis in various cancer models. For example:

  • In vitro studies using cancer cell lines demonstrated that treatment with tetrahydroimidazo[1,2-a]pyridine derivatives led to decreased cell migration and invasion .

Kidney Disease

The role of HPSE1 in kidney diseases such as nephrotic syndrome has been highlighted in recent research:

  • Compounds targeting HPSE1 have shown promise in preclinical models by reducing proteinuria and restoring glomerular function .

Data Table: Biological Activity Overview

CompoundActivitySelectivityReference
Compound 2Moderate HPSE1 inhibitionLow selectivity
Compound 16High HPSE1 inhibitionHigh selectivity
Compound with sugar moietyWeak HPSE1 inhibitionModerate selectivity

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-6-7(2)12-8(10(13)14)4-3-5-9(12)11-6/h8H,3-5H2,1-2H3,(H,13,14)

InChI Key

KJGROIWRKKDTMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(CCCC2=N1)C(=O)O)C

Origin of Product

United States

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